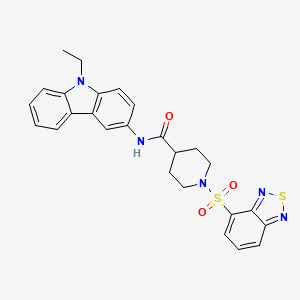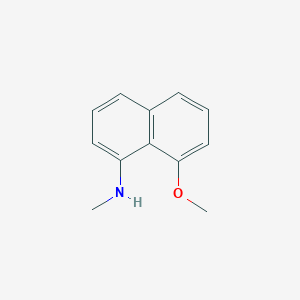
N-benzyl-3-methyl-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-methyl-1,2,4-thiadiazol-5-amine, commonly referred to as BMTA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. BMTA is a heterocyclic compound that contains a thiadiazole ring and an amine group, which makes it a versatile molecule with a wide range of applications.
Mécanisme D'action
The mechanism of action of BMTA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes, including inflammation, cell proliferation, and glucose metabolism. BMTA has also been shown to inhibit the growth of various cancer cell lines, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
BMTA has been shown to have various biochemical and physiological effects, depending on the application. In medicine, BMTA has been shown to reduce inflammation and improve glucose metabolism in animal models of diabetes. In agriculture, BMTA has been shown to have insecticidal and fungicidal properties, leading to the death of various pests and pathogens. In material science, BMTA has been shown to have unique properties, including high thermal stability and UV absorption.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BMTA in lab experiments include its versatility, high purity, and ease of synthesis. However, the limitations include its potential toxicity, which requires careful handling and disposal, and its relatively limited solubility in water, which may limit its application in certain experiments.
Orientations Futures
There are several future directions for the study of BMTA, including:
1. Further investigation of its anti-inflammatory and anti-tumor properties in animal models.
2. Development of new insecticides and fungicides based on BMTA.
3. Investigation of its potential as a coating material for various applications.
4. Development of new methods for the synthesis of BMTA with improved yields and purity.
5. Investigation of its potential as a drug delivery agent.
6. Investigation of its potential as a catalyst for various chemical reactions.
Conclusion:
In conclusion, BMTA is a versatile compound with a wide range of potential applications in various fields of scientific research. Its unique properties and potential for development make it an exciting area of study for researchers around the world. With continued investigation and development, BMTA may prove to be a valuable asset in the fields of medicine, agriculture, and material science.
Méthodes De Synthèse
BMTA can be synthesized using various methods, including the reaction of benzylamine with thiosemicarbazide, followed by cyclization using phosphorous oxychloride. Another method involves the reaction of benzylamine with thiosemicarbazide, followed by oxidation using hydrogen peroxide. Both methods result in the formation of BMTA with high yields and purity.
Applications De Recherche Scientifique
BMTA has been extensively studied for its potential applications in various fields of scientific research. In medicine, BMTA has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. In agriculture, BMTA has been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In material science, BMTA has been shown to have unique properties that make it a potential candidate for the development of new materials, including polymers and coatings.
Propriétés
IUPAC Name |
N-benzyl-3-methyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-8-12-10(14-13-8)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKKZBSIJNNSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-methyl-1,2,4-thiadiazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B7464681.png)


![2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7464697.png)

![12-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B7464711.png)

![3-[(3-Chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea](/img/structure/B7464726.png)

![1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid](/img/structure/B7464743.png)
![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid](/img/structure/B7464753.png)

